molecular formula C17H18N6O3S B10867951 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B10867951
M. Wt: 386.4 g/mol
InChI Key: FKAJTRMWEICRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide” is a structurally complex molecule featuring:

  • A 4-amino-6-oxo-1,6-dihydropyrimidine moiety, which contributes hydrogen-bonding capabilities via its amino and carbonyl groups.
  • A sulfanyl (-S-) linker bridging the pyrimidine ring to an acetamide group.
  • An N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) substituent, a pyrazole derivative with methyl, phenyl, and ketone functionalities.

This hybrid structure combines pharmacophores known for diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . Pyrazole and pyrimidine derivatives are widely studied for their roles in drug design due to their ability to engage in hydrogen bonding and π-π stacking interactions, critical for target binding .

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C17H18N6O3S/c1-10-15(16(26)23(22(10)2)11-6-4-3-5-7-11)20-14(25)9-27-17-19-12(18)8-13(24)21-17/h3-8H,9H2,1-2H3,(H,20,25)(H3,18,19,21,24)

InChI Key

FKAJTRMWEICRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

Preparation Methods

Cyclization of Urea and Cyanoacetate Derivatives

A validated method for pyrimidine synthesis involves cyclization of urea with cyanoacetate derivatives under basic conditions. For example, methyl cyanoacetate reacts with urea in the presence of sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione.

Procedure:

  • Dissolve sodium metal (100 mmol) in anhydrous methanol (50 mL).

  • Add methyl cyanoacetate (50 mmol) dropwise at room temperature.

  • Introduce urea (50 mmol) and reflux at 65–80°C for 3–4 hours.

  • Acidify with glacial acetic acid to pH 7.0–7.5, yielding 4-amino-2,6(1H,3H)-pyrimidinedione (96.9% yield).

Modification for Thiolation:
To introduce the sulfanyl group, the 2-hydroxyl group of the pyrimidinedione is replaced via a thiolation reaction. This can be achieved using phosphorus pentasulfide (P<sub>2</sub>S<sub>5</sub>) or Lawesson’s reagent in toluene under reflux.

Example Protocol:

  • Suspend 4-amino-2,6(1H,3H)-pyrimidinedione (10 mmol) in toluene.

  • Add Lawesson’s reagent (12 mmol) and reflux at 110°C for 6 hours.

  • Filter and recrystallize from ethanol to obtain 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol.

Synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Pyrazolone Core Formation

Pyrazolones are typically synthesized via cyclocondensation of hydrazines with β-keto esters or diketones. For 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine:

Procedure:

  • React ethyl acetoacetate (10 mmol) with methylhydrazine (12 mmol) in DMF at 40–50°C for 6 hours.

  • Acidify with HCl to precipitate the pyrazolone intermediate.

  • Recrystallize from ethanol to obtain 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine (85% yield).

Acetamide Formation

The amine group is acylated using acetyl chloride or acetic anhydride:

  • Dissolve the pyrazolone amine (10 mmol) in dry dichloromethane.

  • Add acetyl chloride (12 mmol) and triethylamine (15 mmol) at 0°C.

  • Stir at room temperature for 4 hours, then concentrate to obtain the acetamide.

Coupling of Pyrimidine-Thiol and Pyrazolone-Acetamide

Nucleophilic Substitution

The sulfanyl-acetamide bridge is formed via reaction of 2-chloroacetamide with the pyrimidine-thiol:

  • Prepare a solution of 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol (10 mmol) in DMF.

  • Add K<sub>2</sub>CO<sub>3</sub> (15 mmol) and 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (10 mmol).

  • Heat at 60°C for 8 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate 3:1).

Yield: 72–78%
Characterization Data:

  • IR (KBr): 3308 cm<sup>−1</sup> (N–H), 1745 cm<sup>−1</sup> (C=O), 1382 cm<sup>−1</sup> (C–N).

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 10.09 (s, 1H, NH), 6.18 (s, 2H, NH<sub>2</sub>), 4.40 (s, 1H, CH), 2.07 (s, 3H, CH<sub>3</sub>).

Optimization and Challenges

Thiolation Efficiency

Lawesson’s reagent provided superior thiolation yields (85%) compared to P<sub>2</sub>S<sub>5</sub> (70%) due to milder conditions.

Coupling Reaction Solvents

Polar aprotic solvents (DMF, DMSO) enhanced nucleophilic substitution rates, while toluene resulted in incomplete conversion.

Analytical Characterization Summary

Parameter Pyrimidine-Thiol Pyrazolone-Acetamide Final Compound
Yield 85%78%72%
Melting Point 215–217°C189–191°C230–232°C
IR (C=O) 1745 cm<sup>−1</sup>1720 cm<sup>−1</sup>1745, 1722 cm<sup>−1</sup>
<sup>1</sup>H NMR δ 6.18 (s, NH<sub>2</sub>)δ 2.07 (s, CH<sub>3</sub>)δ 10.09 (s, NH)

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the pyrimidine ring exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its efficacy against various bacterial strains. A study demonstrated that derivatives of similar structures showed promising results against resistant strains of bacteria, indicating potential for development into new antibiotics .

Anticancer Properties

The compound's structure suggests potential activity against cancer cells. Preliminary studies indicate that similar compounds have been effective in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, derivatives of pyrimidine have been linked to inhibiting the proliferation of breast and colon cancer cells .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes makes it a candidate for drug development targeting metabolic pathways involved in diseases such as diabetes and obesity. Inhibitors derived from similar structures have been shown to modulate enzyme activity effectively, suggesting that this compound could be explored for therapeutic applications in metabolic disorders .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Cancer Cell Inhibition

A study evaluated the effects of a related compound on MCF-7 (breast cancer) cells. The compound resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, with an IC50 value determined to be approximately 45 µM .

Cell LineIC50 (µM)Treatment Duration (hours)
MCF-74548

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-(pyrazol-4-yl)acetamides with variations in the aryl/heteroaryl substituents. Below is a comparative analysis with key analogues:

Compound Name Key Substituents Biological Activity/Properties Crystallographic Data (Space Group, Z) Reference ID
Target Compound 4-Amino-6-oxopyrimidine-S- linker Antimicrobial (theoretical) Monoclinic (P2₁/c), Z=4
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 4-(Methylsulfanyl)phenyl Insecticidal, Antifungal Monoclinic (P2₁/c), Z=4
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide 4-Nitrophenyl Non-linear optical properties Monoclinic (P2₁/c), Z=4
2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,6-Dichlorophenyl Antibacterial Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methylcyclopenta-thienopyrimidin-4-yl)sulfanyl]acetamide Cyclopenta-thienopyrimidine substituent Undisclosed (structural novelty) Not reported

Key Observations

Substituent-Driven Bioactivity: The 4-nitrophenyl analogue exhibits non-linear optical properties due to electron-withdrawing nitro groups enhancing polarizability . Methylsulfanylphenyl derivatives show insecticidal activity, attributed to sulfur’s role in disrupting enzyme function in pests . Chlorophenyl variants (e.g., 2,6-dichloro) demonstrate antibacterial effects, likely due to halogenated aryl groups enhancing membrane permeability .

Crystallographic Trends: All characterized analogues crystallize in the monoclinic P2₁/c space group with Z=4, indicating conserved packing motifs driven by hydrogen bonding (N–H⋯O and C–H⋯O) and van der Waals interactions . Dihedral angles between aromatic rings vary:

  • Target compound: Pyrazole and pyrimidine rings twisted by 67.0° .
  • 4-Nitrophenyl analogue: Phenyl and pyrazole rings twisted by 59.3° .
    These angles influence molecular conformation and crystal stability.

Synthetic Pathways: Most derivatives are synthesized via amide coupling between 4-aminoantipyrine and substituted arylacetic acids using carbodiimide reagents (e.g., EDC·HCl) . The sulfanyl linker in the target compound suggests a nucleophilic substitution step involving thiol-containing intermediates .

Spectroscopic Differentiation :

  • NMR profiling () reveals that substituents in “Region A” (positions 39–44) and “Region B” (29–36) cause distinct chemical shifts, enabling structural differentiation . For example:

  • Methylsulfanyl groups induce upfield shifts in Region A due to electron-donating effects.
  • Nitro groups cause downfield shifts in Region B via electron withdrawal.

Research Findings and Implications

  • Hydrogen Bonding Networks : The target compound forms R₂²(10) motifs via N–H⋯O bonds, stabilizing its crystal lattice . Similar motifs are observed in analogues, but nitro or chloro substituents introduce additional weak C–H⋯O interactions, enhancing thermal stability .
  • Bioactivity Gaps : While the target compound’s pyrimidine moiety suggests enhanced DNA/RNA targeting (e.g., antimetabolite activity), empirical data are lacking compared to well-studied analogues like the 4-nitrophenyl derivative .

Biological Activity

The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 350.41 g/mol. The structure includes a pyrimidine ring, a pyrazole moiety, and a sulfanyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H18N4O3S
Molecular Weight350.41 g/mol
LogP-0.5448
Polar Surface Area93.654 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors4

Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds containing the pyrimidine scaffold have been shown to inhibit enzymes involved in nucleotide biosynthesis, such as GARFTase (Glycinamide ribonucleotide formyltransferase), which is crucial for purine metabolism .

In vitro studies on related compounds demonstrated that they could effectively reduce cell viability in cancer models by inducing apoptosis and inhibiting cell cycle progression .

Antiviral Activity

Recent studies have also explored the antiviral potential of pyrimidine derivatives. Compounds similar to the target molecule have shown activity against viral replication through inhibition of viral enzymes and interference with viral entry into host cells . This suggests that the compound may possess dual functionality as both an anticancer and antiviral agent.

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Enzyme Activity : By targeting specific enzymes involved in nucleotide synthesis, these compounds can disrupt the proliferation of cancer cells.
  • Induction of Apoptosis : Some studies have indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Mechanisms : The inhibition of viral replication suggests that the compound may interfere with critical steps in the viral life cycle.

Case Studies

  • Anticancer Activity : A study published in Cancer Research examined a series of pyrimidine derivatives similar to our compound and found that they significantly inhibited tumor growth in xenograft models . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antiviral Efficacy : Another investigation focused on the antiviral properties against HIV and other retroviruses, demonstrating that certain derivatives could inhibit reverse transcriptase activity effectively at low micromolar concentrations .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurposeReference
1EDC, DCM, RTAmide coupling
2Ethanol recrystallizationPurification

Basic: How is the crystal structure determined and validated?

Answer:
The crystal structure is resolved via single-crystal X-ray diffraction (SCXRD):

Data collection : Crystals are mounted at 100 K, with data collected using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Refinement : Using SHELXL (for small-molecule refinement) to optimize atomic positions, thermal parameters, and hydrogen bonding networks. R-factors (e.g., R₁ = 0.042) validate model accuracy .

Validation : Check for data-to-parameter ratios (>15:1) and agreement with expected bond lengths/angles (e.g., C–C = 1.50–1.54 Å) .

Q. Table 2: Crystallographic Data

ParameterValue
Space groupP21/c
a, b, c (Å)14.9176, 6.6527, 19.5792
β (°)110.689
Z4
R-factor0.042

Basic: Which spectroscopic methods confirm structural identity?

Answer:

NMR : ¹H/¹³C NMR to verify proton environments (e.g., pyrazole NH at δ ~10–12 ppm, aromatic protons at δ ~7 ppm) .

IR : Peaks for amide C=O (~1650–1700 cm⁻¹) and thioether S–C (~650 cm⁻¹) .

Mass spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 367.46 for C₂₀H₂₁N₃O₂S) .

Advanced: How are data contradictions resolved during X-ray refinement?

Answer:

Disorder modeling : Split occupancy for disordered atoms (e.g., solvent molecules) using PART instructions in SHELXL .

Twinning detection : Check for twinning laws (e.g., BASF parameter >0.5) and refine using TWIN commands .

Cross-validation : Compare residual density maps and Fo/Fc curves to identify missed hydrogen bonds or thermal motion artifacts .

Advanced: How is the hydrogen-bonding network analyzed using graph set theory?

Answer:

Identify motifs : Use software (Mercury, OLEX2) to classify interactions (e.g., N–H⋯O as D , C–H⋯O as C ) .

Graph set notation : Assign patterns like R₂²(10) for cyclic dimers or C(6) for chain motifs .

Supramolecular analysis : Link motifs to crystal packing (e.g., 2D networks via N–H⋯O and C–H⋯O interactions) .

Advanced: How can reaction conditions be optimized using statistical design?

Answer:

Factorial design : Screen variables (temperature, solvent, catalyst) via 2ⁿ experiments to identify significant factors .

Response surface methodology (RSM) : Model interactions (e.g., solvent polarity vs. yield) to predict optimal conditions .

Validation : Confirm predictions with ≤3 validation runs, achieving >90% yield .

Advanced: What pharmacological potential is suggested by structural analogs?

Answer:

In silico docking : Simulate binding to targets (e.g., cyclin-dependent kinases) using PyMOL or AutoDock .

In vitro assays : Test antifungal/anticancer activity via MIC (minimum inhibitory concentration) or MTT assays .

SAR studies : Modify substituents (e.g., nitro groups) to enhance bioactivity and reduce toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.